

A Technical Guide to the Spectroscopic Data of 3-Ethynyl-3-methyloxetane

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Compound of Interest

Compound Name: 3-Ethynyl-3-methyloxetane

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **3-Ethynyl-3-methyloxetane** (CAS: 1290541-27-3, Molecular Formula: C_6H_8O). While specific, experimentally-derived datasets for this compound are not readily available in public domains, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the molecule's structure and established spectroscopic principles, offering a valuable reference for its characterization.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **3-Ethynyl-3-methyloxetane**.

Table 1: Predicted 1H NMR Data (Solvent: $CDCl_3$, Frequency: 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.75	d, $J \approx 6$ Hz	2H	Oxetane CH_2 (Ha)
4.55	d, $J \approx 6$ Hz	2H	Oxetane CH_2 (Hb)
2.40	s	1H	$\equiv C-H$
1.65	s	3H	$-CH_3$

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3 , Frequency: 100 MHz)

Chemical Shift (δ) ppm	Assignment
82.5	$-\text{C}\equiv\text{C}-$
79.5	Oxetane $-\text{CH}_2-$
74.0	$\equiv\text{C}-\text{H}$
40.0	Quaternary Carbon
25.0	$-\text{CH}_3$

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3300	Strong, Sharp	$\equiv\text{C}-\text{H}$ Stretch
~2970	Medium	C-H Asymmetric Stretch (CH_3)
~2880	Medium	C-H Symmetric Stretch (CH_2)
~2120	Weak	$\text{C}\equiv\text{C}$ Stretch
~985	Strong	Oxetane Ring Vibration

Table 4: Predicted Mass Spectrometry (MS) Data (Ionization: EI)

m/z	Predicted Relative Intensity	Assignment
96	Moderate	$[\text{M}]^+$ (Molecular Ion)
81	High	$[\text{M} - \text{CH}_3]^+$
68	Moderate	$[\text{M} - \text{C}_2\text{H}_4]^+$
53	Moderate	$[\text{C}_4\text{H}_5]^+$

Experimental Protocols

The following sections detail generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **3-Ethynyl-3-methyloxetane** (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **^1H NMR Spectroscopy:** Proton NMR spectra are recorded on a 400 MHz spectrometer. Data acquisition typically involves 16 scans with a relaxation delay of 1 second.
- **^{13}C NMR Spectroscopy:** Carbon-13 NMR spectra are recorded on the same spectrometer at a frequency of 100 MHz. Data acquisition typically involves 512 scans with a relaxation delay of 2 seconds.
- **Data Processing:** The resulting Free Induction Decays (FIDs) are Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for the CDCl_3 solvent peak in the ^{13}C spectrum.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A drop of neat **3-Ethynyl-3-methyloxetane** is placed between two potassium bromide (KBr) plates to form a thin liquid film.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the KBr plates is recorded and automatically subtracted from the sample spectrum. Typically, 32 scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

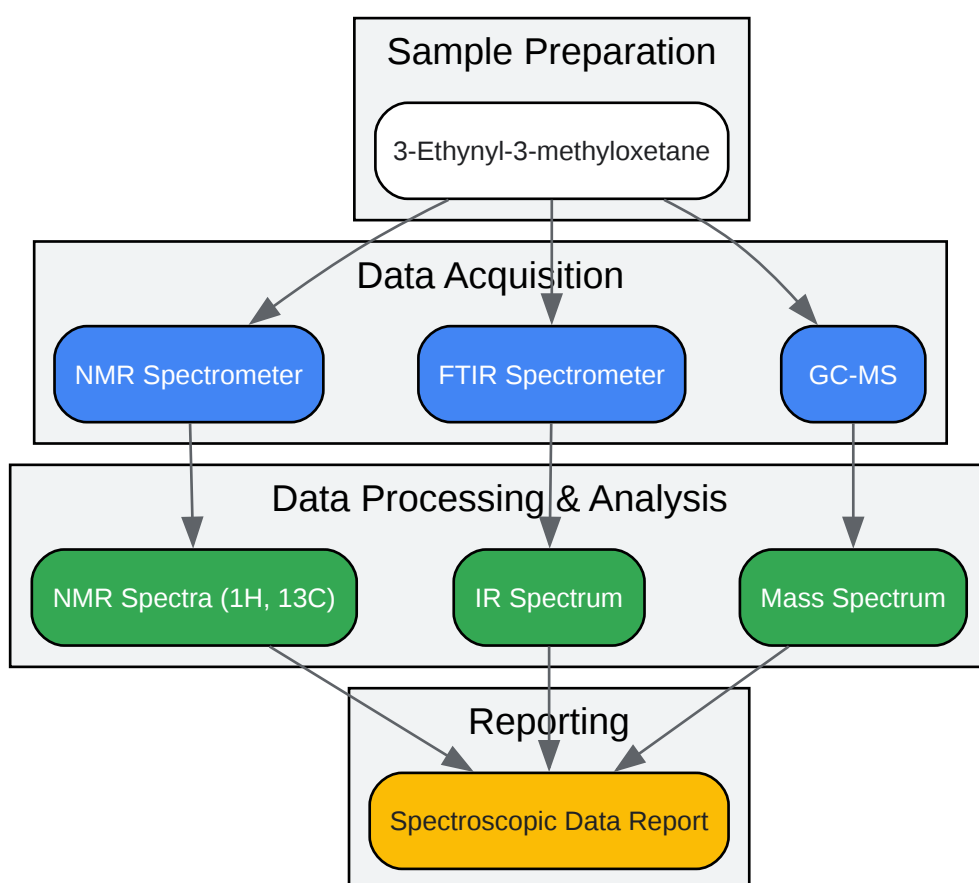
- **Sample Introduction:** The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system to ensure sample purity and control the amount of substance entering the ion source.

- Ionization: Electron Ionization (EI) is performed at a standard energy of 70 eV.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector records the abundance of each ion.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to final data analysis in a typical spectroscopic characterization of a chemical compound.



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Caption: Workflow for Spectroscopic Characterization.

- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 3-Ethynyl-3-methyloxetane]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b572437#spectroscopic-data-for-3-ethynyl-3-methyloxetane-nmr-ir-ms>]

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